molecular formula C14H22N2O2 B7590213 N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide

N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide

Cat. No. B7590213
M. Wt: 250.34 g/mol
InChI Key: VHKDGZKIHZBJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide, also known as NMBA, is a chemical compound that has been the subject of scientific research due to its potential use in the pharmaceutical industry. NMBA is a derivative of the drug amiloride and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide works by blocking the activity of the epithelial sodium channel (ENaC) in the kidneys, which leads to increased sodium excretion and decreased water reabsorption. This results in a decrease in blood pressure and an increase in urine output. N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has also been shown to have an effect on the expression of certain genes involved in cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to lower blood pressure, increase urine output, and decrease sodium reabsorption in the kidneys. N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has also been shown to have an effect on the expression of certain genes involved in cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide in lab experiments is its specificity for the ENaC channel in the kidneys. This makes it a useful tool for studying the role of ENaC in blood pressure regulation and kidney function. However, one limitation of using N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide. One area of research is the development of new drugs based on the structure of N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide for the treatment of hypertension and other diseases. Another area of research is the study of the role of ENaC in the pathogenesis of various diseases, including cancer and Alzheimer's disease. Additionally, more research is needed to understand the potential toxicity of N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide and its effects on the environment.

Synthesis Methods

The synthesis of N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide involves a series of chemical reactions that start with the compound 4-bromo-2-chloroacetanilide. This compound is treated with sodium hydride to form the corresponding anion, which is then reacted with 3-hydroxy-3-methylbutyryl chloride to form the intermediate product. The intermediate product is then treated with 4-aminophenylpropanamide to form N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide.

Scientific Research Applications

N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide has been the subject of scientific research due to its potential use as a drug in the treatment of various diseases. It has been shown to have antihypertensive and diuretic effects, and has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-13(17)16-12-8-6-11(7-9-12)15-10(2)14(3,4)18/h6-10,15,18H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKDGZKIHZBJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide

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